Home > Products > Screening Compounds P36611 > Quinupristin mesylate
Quinupristin mesylate -

Quinupristin mesylate

Catalog Number: EVT-8187145
CAS Number:
Molecular Formula: C54H71N9O13S2
Molecular Weight: 1118.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Quinupristin is synthesized through a multi-step process starting from pristinamycin IA. The synthesis involves several chemical transformations, including oxidation and modification of functional groups. The industrial production typically employs fermentation processes using the bacterium Streptomyces pristinaespiralis, which produces pristinamycin IA. This compound is then extracted and chemically converted into quinupristin through various reactions that may include:

  • Oxidation: Utilizing agents like hydrogen peroxide to alter functional groups.
  • Reduction: Employing reducing agents such as sodium borohydride to modify specific sites on the molecule.
  • Substitution: Introducing new functional groups to enhance pharmacological properties.

These processes require careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and purity .

Molecular Structure Analysis

The molecular formula for quinupristin mesylate is C54H71N9O13S2C_{54}H_{71}N_{9}O_{13}S_{2}, with a molecular weight of approximately 1118.33 g/mol. The structure features multiple rings and functional groups that contribute to its biological activity. Key structural characteristics include:

  • A complex polycyclic framework typical of streptogramins.
  • Multiple stereocenters that influence its interaction with bacterial ribosomes.
  • Functional groups such as amides, hydroxyls, and sulfones that play crucial roles in its mechanism of action.

The InChI key for quinupristin mesylate is ZNQOUMVWYLNQRW-FDQSXSIVSA-N, which aids in database searches for this compound .

Chemical Reactions Analysis

Quinupristin undergoes various chemical reactions that can modify its structure and activity:

  • Oxidation Reactions: These can lead to the formation of metabolites while retaining some antibacterial properties.
  • Reduction Reactions: These reactions can create derivatives that may have altered efficacy or toxicity profiles.
  • Substitution Reactions: These introduce new functional groups, potentially enhancing the drug's spectrum of activity or pharmacokinetic properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The products formed can include both active metabolites and inactive derivatives .

Mechanism of Action

Quinupristin functions by inhibiting protein synthesis in bacteria. It specifically targets the 50S ribosomal subunit of bacterial ribosomes, preventing the elongation phase of polypeptide synthesis. This action occurs through several mechanisms:

  1. Binding to Ribosome: Quinupristin binds to a specific site on the 50S subunit, obstructing the peptidyl transferase activity necessary for protein elongation.
  2. Formation of Incomplete Chains: By preventing proper peptide chain formation, quinupristin leads to the release of incomplete polypeptide chains, which are non-functional.
  3. Synergistic Action with Dalfopristin: The presence of dalfopristin enhances quinupristin's binding affinity by inducing conformational changes in the ribosome, resulting in a more effective blockade of protein synthesis .
Physical and Chemical Properties Analysis

Quinupristin mesylate exhibits several important physical and chemical properties:

  • Solubility: Water solubility is approximately 0.0445 mg/mL.
  • LogP: The partition coefficient (logP) values range around 2.99, indicating moderate lipophilicity.
  • pKa Values: The strongest acidic pKa is around 7.45, while the strongest basic pKa is approximately 8.28.
  • Polar Surface Area: The polar surface area is about 231.2 Ų, which influences its permeability across biological membranes.

These properties are crucial for understanding its bioavailability and interaction with biological systems .

Applications

Quinupristin mesylate has significant applications in both clinical and research settings:

  • Clinical Use: It is primarily used in treating serious infections caused by multidrug-resistant bacteria, especially in patients who do not respond to conventional therapies.
  • Research Applications:
    • Used as a model compound for studying antibiotic resistance mechanisms in bacteria.
    • Investigated for its role in bacterial protein synthesis inhibition.
    • Explored for potential modifications to enhance efficacy against resistant strains.

The dual action of quinupristin-dalfopristin makes it a valuable tool in combating antibiotic resistance in clinical microbiology .

Mechanistic Insights into Quinupristin Mesylate’s Antibacterial Activity

Ribosomal Binding Dynamics and Protein Synthesis Inhibition

Structural Interaction with 50S Ribosomal Subunit Domains

Quinupristin mesylate, a semi-synthetic streptogramin B antibiotic, binds specifically to the 50S bacterial ribosomal subunit. Crystallographic studies reveal that its binding occurs within the polypeptide exit tunnel, proximal to the peptidyl transferase center (PTC). The drug establishes extensive molecular contacts with domain V of 23S ribosomal RNA (rRNA), primarily interacting with nucleotides A2062, A2058, and C2586 (using Escherichia coli numbering) [2] [4]. The macrocyclic lactone ring of quinupristin mesylate forms hydrophobic interactions with these rRNA nucleotides, while its quinuclidinylthio moiety occupies adjacent space without significantly enhancing binding affinity – a structural adaptation designed to improve aqueous solubility and bioavailability [2] [4].

The binding position overlaps significantly with macrolide antibiotics like erythromycin, explaining the observed competition between these antibiotic classes. However, quinupristin mesylate binding induces unique steric hindrance that physically obstructs the path of nascent polypeptide chains. This blockage prevents the progression of protein elongation beyond the initial peptide bonds, effectively halting protein synthesis at the ribosomal level. Unlike macrolides, which allow formation of short oligopeptides before stalling, quinupristin mesylate causes more immediate arrest due to its specific positioning relative to the PTC exit portal [1] [4].

Table 1: Key Ribosomal Binding Interactions of Quinupristin Mesylate

Ribosomal ComponentSpecific Nucleotides/RegionsType of Molecular InteractionFunctional Consequence
23S rRNA Domain VA2062Hydrophobic interaction, Hydrogen bondingAnchors drug position, facilitates synergistic binding
23S rRNA Domain VA2058Hydrophobic stackingPrimary binding determinant; mutation causes resistance
23S rRNA Domain VC2586Hydrogen bondingStabilizes drug orientation
Ribosomal TunnelAdjacent to uL22 proteinSpatial occupancyCreates steric hindrance for nascent polypeptides
PTC Exit PortalProximal to U2585Induced conformational changeLocks U2585 in non-productive orientation

Synergistic Modulation with Dalfopristin on Ribosomal Conformational Changes

The antibacterial efficacy of quinupristin mesylate is profoundly enhanced through synergistic interaction with dalfopristin (a streptogramin A compound). Individually, both compounds exhibit bacteriostatic activity, but their combination generates potent bactericidal effects. This synergy originates from dalfopristin's initial binding to the 50S subunit at a site adjacent to quinupristin mesylate's location, inducing critical conformational rearrangements in the ribosome [2] [3] [4].

Dalfopristin binds deeply within the peptidyl transferase center, interacting with nucleotides G2505, G2061, and U2585. This binding triggers a significant structural transition: nucleotide A2062 rotates approximately 15° to establish simultaneous contact with both compounds. The conformational shift extends to the universally conserved U2585, which becomes locked in a non-productive orientation incompatible with peptide bond formation [4]. Critically, dalfopristin binding dramatically increases quinupristin mesylate's affinity for the ribosome – by up to 100-fold according to biochemical studies – enabling the formation of an exceptionally stable ternary complex (antibiotic-antibiotic-ribosome) that irreversibly inactivates the ribosomal subunit [3] [6].

The hydrophobic interface between quinupristin mesylate and dalfopristin further stabilizes this complex through direct molecular interactions, reducing the solvent-accessible surface area of both compounds. This synergistic binding creates a dual-mechanism inhibition: dalfopristin directly blocks substrate binding at both A- and P-sites of the PTC, while quinupristin mesylate concurrently obstructs the extrusion of nascent polypeptide chains. The resulting ribosomal complex is so stable that it persists after antibiotic removal, explaining the prolonged post-antibiotic effect observed with streptogramin combinations [2] [4] [6].

Molecular Targets and Binding Affinity Profiling

Role of 23S rRNA and Ribosomal Proteins (uL10, uL22) in Target Specificity

Quinupristin mesylate's target specificity is predominantly mediated through its interaction with 23S rRNA, though ribosomal proteins uL22 (formerly L22) and uL10 (formerly L16) contribute significantly to binding stability and functional consequences. Mutational analyses identify A2058 as the most critical nucleotide for quinupristin mesylate binding. Methylation of A2058 by erm methyltransferases or point mutations (A2058G) confer high-level resistance by disrupting key hydrophobic interactions essential for drug positioning [2] [4]. Similarly, mutations at position A2062 reduce binding affinity for both quinupristin mesylate and dalfopristin, explaining why this mutation confers cross-resistance to the entire streptogramin combination [4].

The uL22 ribosomal protein contributes to quinupristin mesylate's mechanism through indirect effects. The extended loop of uL22 forms part of the exit tunnel wall near the drug binding site. Mutations in uL22, particularly deletions or substitutions in its β-hairpin loop, can alter tunnel architecture and diminish quinupristin mesylate's inhibitory effect by reducing steric constraints on nascent chains [2]. Similarly, uL10 stabilizes the PTC structure through direct interaction with 23S rRNA. Although quinupristin mesylate doesn't directly contact uL10, alterations in this protein can affect the positioning of nucleotides within the drug's binding pocket, thereby modulating susceptibility [4].

Table 2: Molecular Determinants of Quinupristin Mesylate Resistance

Resistance MechanismMolecular BasisEffect on Quinupristin MesylateCross-Resistance Pattern
erm-mediated methylation (MLSB phenotype)Dimethylation of A2058>100-fold reduced binding affinityMacrolides, lincosamides, streptogramin B
Point mutations in 23S rRNAA2058G, A2062C/GAltered binding pocket conformationStreptogramin B ± streptogramin A
Enzymatic inactivationQuinupristin hydrolases (Vgb, Vat)Hydrolysis of ester bondStreptogramin B only
uL22 mutationsDeletions in β-hairpin loopAltered exit tunnel conformationStreptogramin B only
Efflux pumpsMsr-type ATP-binding transportersReduced intracellular accumulationMacrolides, streptogramin B

Comparative Analysis of Streptogramin B Subclass Mechanisms

Quinupristin mesylate belongs to the type B streptogramins (cyclic hexadepsipeptides), which differ fundamentally from type A streptogramins (polyunsaturated macrolactones) in their ribosomal binding and inhibitory mechanisms. While all streptogramin B compounds share the core mechanism of blocking the polypeptide exit tunnel, structural variations significantly influence their antibacterial potency, spectrum, and resistance profiles [1] [6].

Natural streptogramin B compounds like pristinamycin IA and virginiamycin S possess unmodified depsipeptide structures that limit water solubility. Quinupristin mesylate, synthesized through chemical modification of pristinamycin IA, incorporates a quinuclidinylthio moiety that enhances aqueous solubility while maintaining the core antimicrobial activity. This structural modification fills previously unoccupied space in the ribosomal binding pocket without significantly altering the interaction with rRNA targets [2] [3]. Compared to earlier streptogramin B agents, quinupristin mesylate demonstrates improved pharmacokinetic properties while maintaining similar ribosomal binding kinetics and inhibitory activity [3].

Notably, streptogramin B antibiotics exhibit partial mechanistic differentiation from macrolides despite sharing overlapping binding sites. While both classes block the exit tunnel, streptogramin B compounds bind deeper within the tunnel and induce distinct conformational changes in the ribosome. This explains why certain bacterial strains with intermediate macrolide resistance may remain susceptible to streptogramin B antibiotics. Furthermore, the bactericidal synergy with streptogramin A compounds is unique to streptogramin B antibiotics among ribosome inhibitors, creating a dual-target mechanism that substantially reduces resistance development compared to single-component antibiotics [1] [6]. This synergy is particularly evident against Enterococcus faecium, where the combination achieves bactericidal activity despite the intrinsic resistance of this pathogen to most ribosomal inhibitors [1].

Properties

Product Name

Quinupristin mesylate

IUPAC Name

N-[(3S,6S,12R,15S,16R,19S,22S,25R)-25-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;methanesulfonic acid

Molecular Formula

C54H71N9O13S2

Molecular Weight

1118.3 g/mol

InChI

InChI=1S/C53H67N9O10S.CH4O3S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46;1-5(2,3)4/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65);1H3,(H,2,3,4)/t31-,35+,37-,38+,39+,40+,43-,44+,45+;/m1./s1

InChI Key

ZNQOUMVWYLNQRW-FDQSXSIVSA-N

SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CS(=O)(=O)O

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CS(=O)(=O)O

Isomeric SMILES

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3C[C@H](C(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CS[C@@H]6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.